toxicity, safety data, and MSDS for 1,2-diphenyl-1-butene
toxicity, safety data, and MSDS for 1,2-diphenyl-1-butene
The 1,2-Diphenyl-1-butene Pharmacophore: Mechanistic Toxicity, Safety Data, and Validated Analytical Workflows
Executive Summary
In drug development and medicinal chemistry, 1,2-diphenyl-1-butene is rarely viewed merely as a bulk chemical; it is the foundational pharmacophore for a massive class of non-steroidal anti-estrogens, most notably tamoxifen and its derivatives. As a Senior Application Scientist, I approach the safety and toxicity of this compound not just through the lens of regulatory compliance, but through mechanistic causality. Understanding why this specific molecular scaffold induces genotoxicity and mitochondrial disruption is critical for researchers synthesizing novel triphenylethylene derivatives. This whitepaper synthesizes the physical safety data of 1,2-diphenyl-1-butene with the underlying biochemical mechanisms of its toxicity, providing self-validating experimental workflows for rigorous laboratory assessment.
Chemical Identity & Quantitative Safety Data
Before evaluating the biological interactions of the 1,2-diphenyl-1-butene scaffold, we must establish its baseline chemical identity and regulatory hazard classifications. The compound exists as two primary geometric isomers, both utilized extensively as bulk drug intermediates[1],[2].
Table 1: Chemical Identification
| Parameter | Detail |
|---|---|
| Chemical Name | 1,2-Diphenyl-1-butene |
| (E)-Isomer CAS No. | 20218-41-1[1] |
| (Z)-Isomer CAS No. | 20218-42-2[2] |
| Molecular Formula | C16H16 |
| Molecular Weight | 208.30 g/mol |
| Primary Application | Bulk drug intermediate (e.g., anti-estrogen synthesis)[2] |
Based on Material Safety Data Sheets (MSDS) for the 1,2-diphenyl-1-butene scaffold and its direct active derivatives, the compound exhibits severe chronic toxicity profiles that demand stringent engineering controls[3].
Table 2: GHS Hazard Classification & Safety Data
| Hazard Class | GHS Code | Toxicological Description |
|---|---|---|
| Carcinogenicity | H350 | May cause cancer via genotoxic DNA adduct formation[3]. |
| Reproductive Toxicity | H360 | May damage fertility or the unborn child; presumed human reproductive toxicant[3]. |
| Aquatic Toxicity | H400 / H410 | Very toxic to aquatic life with long-lasting environmental effects[3]. |
| Handling Precaution | P202 / P280 | Do not handle until all safety precautions are read. Impervious PPE required[3]. |
Mechanistic Toxicology: The Causality of Genotoxicity
To understand the H350 (Carcinogenicity) designation, we must look at the phase I and phase II metabolism of the butene chain. The toxicity of 1,2-diphenyl-1-butene is not inherent to the parent molecule, but rather to its highly reactive electrophilic metabolites[4].
The Genotoxic Pathway: The genotoxic liability of the 1,2-diphenyl-1-butene scaffold arises from its susceptibility to cytochrome P450-mediated oxidation in the liver. Specifically, the allylic position on the butene chain undergoes α-hydroxylation[4]. Subsequent phase II sulfation creates an unstable intermediate. Upon the departure of the sulfate leaving group, a highly reactive allylic carbocation is generated. This electrophile readily attacks nucleophilic centers on cellular DNA—predominantly the N2 position of deoxyguanosine (dG)—forming stable, covalent DNA adducts that lead to mutation fixation if left unrepaired[5].
Fig 1. Metabolic activation pathway of the 1,2-diphenyl-1-butene scaffold leading to genotoxicity.
Furthermore, the lipophilic nature of the diphenyl-butene scaffold allows it to intercalate into mitochondrial membranes, disrupting the electron transport chain. This leads to reactive oxygen species (ROS) generation, the release of cytochrome c into the cytosol, and the initiation of a caspase-dependent apoptotic cascade[6].
Self-Validating Experimental Protocols for Toxicity Assessment
As researchers, we cannot rely on theoretical toxicity; we must quantify it. The following protocols are designed with built-in self-validating mechanisms to ensure data integrity when testing 1,2-diphenyl-1-butene derivatives.
Protocol A: In Vitro Mitochondrial Membrane Potential ( ΔΨm ) Disruption Assay
Causality & Validation: Why do we use JC-1 dye over single-emission dyes? JC-1 is a ratiometric dye that forms red fluorescent J-aggregates in healthy mitochondria but remains as green fluorescent monomers when the membrane potential collapses. By measuring the red/green ratio, we eliminate confounding variables like cell size or dye uptake volume, making the assay inherently self-calibrating. We utilize Camptothecin as a mandatory positive control to prove assay sensitivity[7].
Step-by-Step Methodology:
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Cell Culture & Dosing: Culture target cells (e.g., 4T1 breast cancer cells) in DMEM supplemented with 10% FBS[7]. Expose cells to the test compound (dissolved in DMSO, final concentration <0.1%) for 24-48 hours.
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Control Implementation: Treat a parallel well with 3.5 µg/mL Camptothecin (positive control for apoptosis) and another with vehicle only (negative control)[7].
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Dye Incubation: Wash cells with PBS and incubate with JC-1 dye for 30 minutes at 37°C.
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Flow Cytometry Analysis: Analyze cells using a flow cytometer.
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Data Validation Gate: Ensure the Camptothecin control shows a >50% shift to green fluorescence. If the positive control fails to induce this shift, the mitochondrial disruption data for the test compound must be discarded.
Protocol B: In Vivo 32 P-Postlabeling and HPLC Analysis for DNA Adducts
Causality & Validation: When digesting genomic DNA, normal nucleotides outnumber adducted nucleotides by a factor of 108 . Why incorporate a Nuclease P1 enrichment step? Nuclease P1 selectively dephosphorylates the 3'-phosphate of normal nucleotides. Because the subsequent T4 Polynucleotide Kinase step requires a 3'-phosphate to transfer the 32 P label, normal nucleotides remain unlabeled. This biochemical filtering exponentially increases the signal-to-noise ratio, allowing for the precise detection of trace genotoxic events[5].
Fig 2. Self-validating workflow for 32P-Postlabeling and HPLC analysis of DNA adducts.
Step-by-Step Methodology:
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DNA Isolation: Extract DNA from target tissues (e.g., liver) using standard phenol-chloroform extraction, adding antioxidants to prevent artifactual oxidation[5].
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Enzymatic Digestion: Digest 10 µg of purified DNA to normal nucleotides using Micrococcal Nuclease and Spleen Phosphodiesterase at 37°C for 3 hours[5].
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Adduct Enrichment: Treat the digest with Nuclease P1 to selectively dephosphorylate normal, unmodified nucleotides[5].
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HPLC Separation: Inject the labeled mixture onto a reverse-phase HPLC system equipped with an online radioactivity detector[5].
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Quantification: Calculate the relative adduct level (RAL) by comparing the radioactivity of the adduct peaks to the total radioactivity of normal nucleotides.
Radiolabeling: Incubate the enriched fraction with [ γ
32 P]ATP and T4 polynucleotide kinase to label the 5'-hydroxyl group of the adducted nucleotides[5].Standardized Handling and Environmental Risk Mitigation
Due to the H350 (Carcinogenicity) and H360 (Reproductive Toxicity) classifications, the handling of 1,2-diphenyl-1-butene requires strict adherence to specialized safety protocols[3].
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Engineering Controls: All synthesis and weighing procedures must be conducted within a Class II Type B2 Biological Safety Cabinet or a dedicated chemical fume hood with HEPA filtration to prevent the inhalation of aerosolized particulates[3].
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Personal Protective Equipment (PPE): Operators must wear double-layered nitrile gloves (impervious to lipophilic compounds), a disposable Tyvek suit, and tight-fitting safety goggles[3].
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Environmental Mitigation (H410): Because the compound is very toxic to aquatic life with long-lasting effects, no aqueous waste containing 1,2-diphenyl-1-butene or its derivatives may be discharged into standard drainage systems. All liquid and solid waste must be collected, bound, and incinerated by a licensed hazardous waste disposal facility[3].
References
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[1] Title: (E)-1,2-Diphenyl-1-butene — Chemical Substance Information Source: NextSDS URL: [Link]
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[7] Title: Response of mouse breast cancer cells to anastrozole, tamoxifen and the combination Source: Semantic Scholar URL: [Link]
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[4] Title: Understanding the genotoxicity of tamoxifen Source: Oxford Academic (Carcinogenesis) URL:[Link]
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[5] Title: Determination of Tamoxifen−DNA Adducts in Leukocytes from Breast Cancer Patients Source: Chemical Research in Toxicology - ACS Publications URL: [Link]
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[6] Title: Omega-3 fatty acids abrogates oxido-inflammatory and mitochondrial dysfunction-associated apoptotic responses Source: Frontiers in Endocrinology URL:[Link]
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- 1. nextsds.com [nextsds.com]
- 2. echemi.com [echemi.com]
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- 4. academic.oup.com [academic.oup.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | Omega-3 fatty acids abrogates oxido-inflammatory and mitochondrial dysfunction-associated apoptotic responses in testis of tamoxifen-treated rats [frontiersin.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
